molecular formula C19H18FN5O3S2 B2760654 N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886935-51-9

N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2760654
CAS RN: 886935-51-9
M. Wt: 447.5
InChI Key: AOSLFEREQSMKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O3S2 and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Applications

  • Anticancer Screening : Compounds similar to N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide showed potent cytotoxic results against breast cancer cell lines, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).

Enzyme Inhibition and Metabolic Stability

  • Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition : Research on structurally related compounds includes efforts to improve metabolic stability and retain inhibitory potency against PI3Kα and mTOR, key enzymes involved in cell growth and cancer progression. Modifications to the chemical structure have led to analogues with similar in vitro potency and improved metabolic profiles, demonstrating the importance of structural optimization in drug development (Markian M Stec et al., 2011).

Antimicrobial and Anti-inflammatory Activities

  • Antimicrobial and Anti-inflammatory Properties : Other research efforts focus on the synthesis of novel derivatives with potential anti-inflammatory and antimicrobial activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to exhibit significant anti-inflammatory activity, alongside efforts to assess their antimicrobial efficacy (K. Sunder, Jayapal Maleraju, 2013).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S2/c1-2-28-15-6-4-3-5-14(15)22-16(26)11-29-19-25-24-18(30-19)23-17(27)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,22,26)(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSLFEREQSMKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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